molecular formula C15H19NO3S B12770907 1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate CAS No. 102367-42-0

1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate

Cat. No.: B12770907
CAS No.: 102367-42-0
M. Wt: 293.4 g/mol
InChI Key: OJQNJVKWKDIMJO-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The compound’s structure includes a piperidine ring, a thienyl group, and a propynyl glycolate moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate involves several steps, including the formation of the piperidine ring and the introduction of the thienyl and propynyl glycolate groups. Common synthetic routes include:

    Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the thienyl group can be done through substitution reactions using thienyl halides.

    Esterification: The propynyl glycolate moiety can be introduced through esterification reactions involving propynyl alcohol and glycolic acid derivatives.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The thienyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways.

Comparison with Similar Compounds

1-Methyl-4-piperidyl 2-thienyl(1-propynyl)glycolate can be compared with other piperidine derivatives, such as:

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    (1-Methyl-4-piperidinyl)(diphenyl)methanol: Used in medicinal chemistry for its pharmacological properties.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

102367-42-0

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-hydroxy-2-thiophen-2-ylpent-3-ynoate

InChI

InChI=1S/C15H19NO3S/c1-3-8-15(18,13-5-4-11-20-13)14(17)19-12-6-9-16(2)10-7-12/h4-5,11-12,18H,6-7,9-10H2,1-2H3

InChI Key

OJQNJVKWKDIMJO-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1=CC=CS1)(C(=O)OC2CCN(CC2)C)O

Origin of Product

United States

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